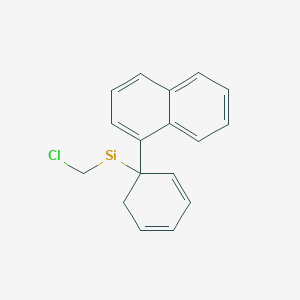![molecular formula C5H3N3Se B14706955 [1,2,5]Selenadiazolo[3,4-b]pyridine CAS No. 21381-57-7](/img/structure/B14706955.png)
[1,2,5]Selenadiazolo[3,4-b]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1,2,5]Selenadiazolo[3,4-b]pyridine: is a heterocyclic compound that contains selenium, nitrogen, and carbon atoms arranged in a unique ring structure.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1,2,5]selenadiazolo[3,4-b]pyridine typically involves the cyclization of 3,4-diaminopyridine-2,5-dicarbonitrile with selenium dioxide and thionyl chloride . This reaction proceeds under mild conditions and yields the desired selenadiazole ring structure. Another method involves the use of 5-R-2,3-diaminopyridines as starting materials, which are then reacted with selenium-containing reagents to form the selenadiazole ring .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis methods mentioned above can be scaled up for larger-scale production. The use of readily available starting materials and mild reaction conditions makes these methods suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions: [1,2,5]Selenadiazolo[3,4-b]pyridine undergoes various chemical reactions, including nucleophilic addition, oxidation, and substitution reactions .
Common Reagents and Conditions:
Nucleophilic Addition: This compound reacts with C-nucleophiles such as 1,3-dicarbonyl compounds and indoles under mild conditions, often without the need for a base.
Major Products: The major products formed from these reactions include 1,4-dihydropyridines fused with the selenadiazole ring, oxidized selenadiazole derivatives, and various substituted selenadiazole compounds .
Scientific Research Applications
Chemistry: In the field of chemistry, [1,2,5]selenadiazolo[3,4-b]pyridine is used as a building block for the synthesis of complex organic molecules and polymers. Its unique electronic properties make it valuable for the development of new materials with specific electronic and optical characteristics .
Biology and Medicine: This compound has shown potential in biological and medicinal applications. It has been studied for its anticancer, antidiabetic, and antibacterial properties. Derivatives of this compound have been found to inhibit various enzymes and receptors, making them potential candidates for drug development .
Industry: In industrial applications, this compound is used in the development of organic photovoltaic cells and organic light-emitting diodes (OLEDs). Its ability to absorb light in the near-infrared region makes it suitable for use in photodetectors and other optoelectronic devices .
Mechanism of Action
The mechanism of action of [1,2,5]selenadiazolo[3,4-b]pyridine involves its interaction with specific molecular targets and pathways. For example, in biological systems, it can inhibit enzymes such as tryptophan 2,3-dioxygenase and glutaminase, leading to anticancer and antidiabetic effects . In optoelectronic applications, its unique electronic properties enable it to function as an efficient electron acceptor or donor, facilitating charge transfer processes in devices such as photovoltaic cells and OLEDs .
Comparison with Similar Compounds
[1,2,5]Thiadiazolo[3,4-b]pyridine: This compound is similar in structure but contains sulfur instead of selenium.
[1,2,5]Thiadiazolo[3,4-c]pyridine: Another sulfur-containing analog with similar reactivity and applications.
5-Fluorobenzo[c][1,2,5]selenadiazole:
Uniqueness: [1,2,5]Selenadiazolo[3,4-b]pyridine is unique due to the presence of selenium, which imparts distinct electronic properties compared to its sulfur-containing analogs. This makes it particularly valuable for applications requiring specific electronic characteristics, such as near-infrared photodetectors and organic photovoltaic cells .
Properties
CAS No. |
21381-57-7 |
|---|---|
Molecular Formula |
C5H3N3Se |
Molecular Weight |
184.07 g/mol |
IUPAC Name |
[1,2,5]selenadiazolo[3,4-b]pyridine |
InChI |
InChI=1S/C5H3N3Se/c1-2-4-5(6-3-1)8-9-7-4/h1-3H |
InChI Key |
XTEXKNDTXOEXSN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=N[Se]N=C2N=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6,7,8,9-Tetrahydro-5h-pyrrolo[1,2-a]azepine](/img/structure/B14706873.png)
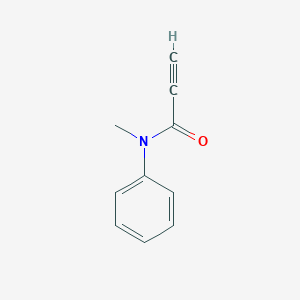

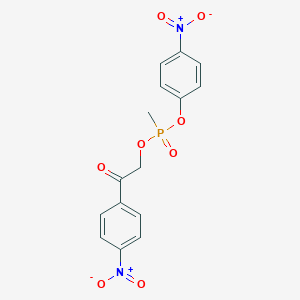
pentasilolane](/img/structure/B14706902.png)
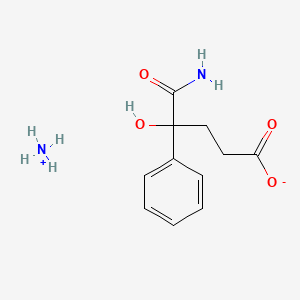
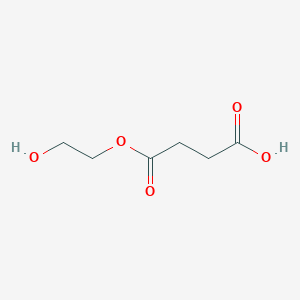
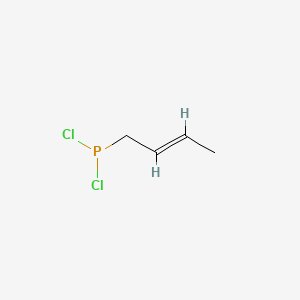
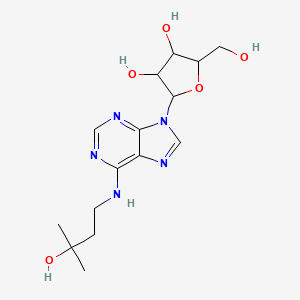
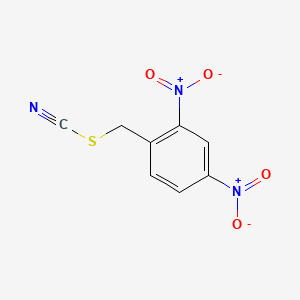
![Methyl 3-{2-[(4-chlorobenzyl)amino]-2-oxoethoxy}naphthalene-2-carboxylate](/img/structure/B14706953.png)
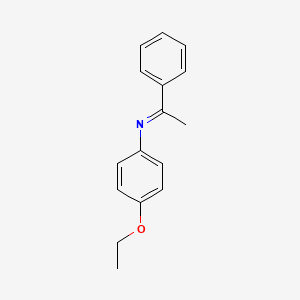
![Propan-2-yl [methoxy(methylsulfanyl)phosphoryl]carbamate](/img/structure/B14706963.png)
